molecular formula C20H20N2O4 B7432966 Methyl 2-(2-benzylmorpholin-4-yl)-1,3-benzoxazole-6-carboxylate

Methyl 2-(2-benzylmorpholin-4-yl)-1,3-benzoxazole-6-carboxylate

Cat. No. B7432966
M. Wt: 352.4 g/mol
InChI Key: HRTAJTMILCABPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-benzylmorpholin-4-yl)-1,3-benzoxazole-6-carboxylate, also known as BMBC, is a chemical compound that has been widely used in scientific research. BMBC is a benzoxazole derivative that has shown promising results in various biological studies.

Mechanism of Action

The mechanism of action of Methyl 2-(2-benzylmorpholin-4-yl)-1,3-benzoxazole-6-carboxylate is not well understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cellular processes. Methyl 2-(2-benzylmorpholin-4-yl)-1,3-benzoxazole-6-carboxylate has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
Methyl 2-(2-benzylmorpholin-4-yl)-1,3-benzoxazole-6-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Methyl 2-(2-benzylmorpholin-4-yl)-1,3-benzoxazole-6-carboxylate can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have anti-oxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-(2-benzylmorpholin-4-yl)-1,3-benzoxazole-6-carboxylate in lab experiments is its relatively low toxicity compared to other compounds. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using Methyl 2-(2-benzylmorpholin-4-yl)-1,3-benzoxazole-6-carboxylate is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on Methyl 2-(2-benzylmorpholin-4-yl)-1,3-benzoxazole-6-carboxylate. One potential area of study is its potential as an anti-viral agent, as preliminary studies have shown promising results. Additionally, further research is needed to fully understand the mechanism of action of Methyl 2-(2-benzylmorpholin-4-yl)-1,3-benzoxazole-6-carboxylate and its potential applications in treating various diseases. Finally, the development of more soluble forms of Methyl 2-(2-benzylmorpholin-4-yl)-1,3-benzoxazole-6-carboxylate may improve its utility in lab experiments.

Synthesis Methods

The synthesis of Methyl 2-(2-benzylmorpholin-4-yl)-1,3-benzoxazole-6-carboxylate involves the reaction of 2-benzyl-4-chloromorpholine with 2-aminobenzoic acid in the presence of triethylamine and dimethylformamide. The resulting compound is then methylated using methyl iodide and potassium carbonate. The final product is obtained after purification through column chromatography.

Scientific Research Applications

Methyl 2-(2-benzylmorpholin-4-yl)-1,3-benzoxazole-6-carboxylate has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties. Methyl 2-(2-benzylmorpholin-4-yl)-1,3-benzoxazole-6-carboxylate has also been shown to have potential as an anti-viral agent.

properties

IUPAC Name

methyl 2-(2-benzylmorpholin-4-yl)-1,3-benzoxazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-24-19(23)15-7-8-17-18(12-15)26-20(21-17)22-9-10-25-16(13-22)11-14-5-3-2-4-6-14/h2-8,12,16H,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTAJTMILCABPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(O2)N3CCOC(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-benzylmorpholin-4-yl)-1,3-benzoxazole-6-carboxylate

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